

An In-depth Technical Guide to 4-Hydroxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

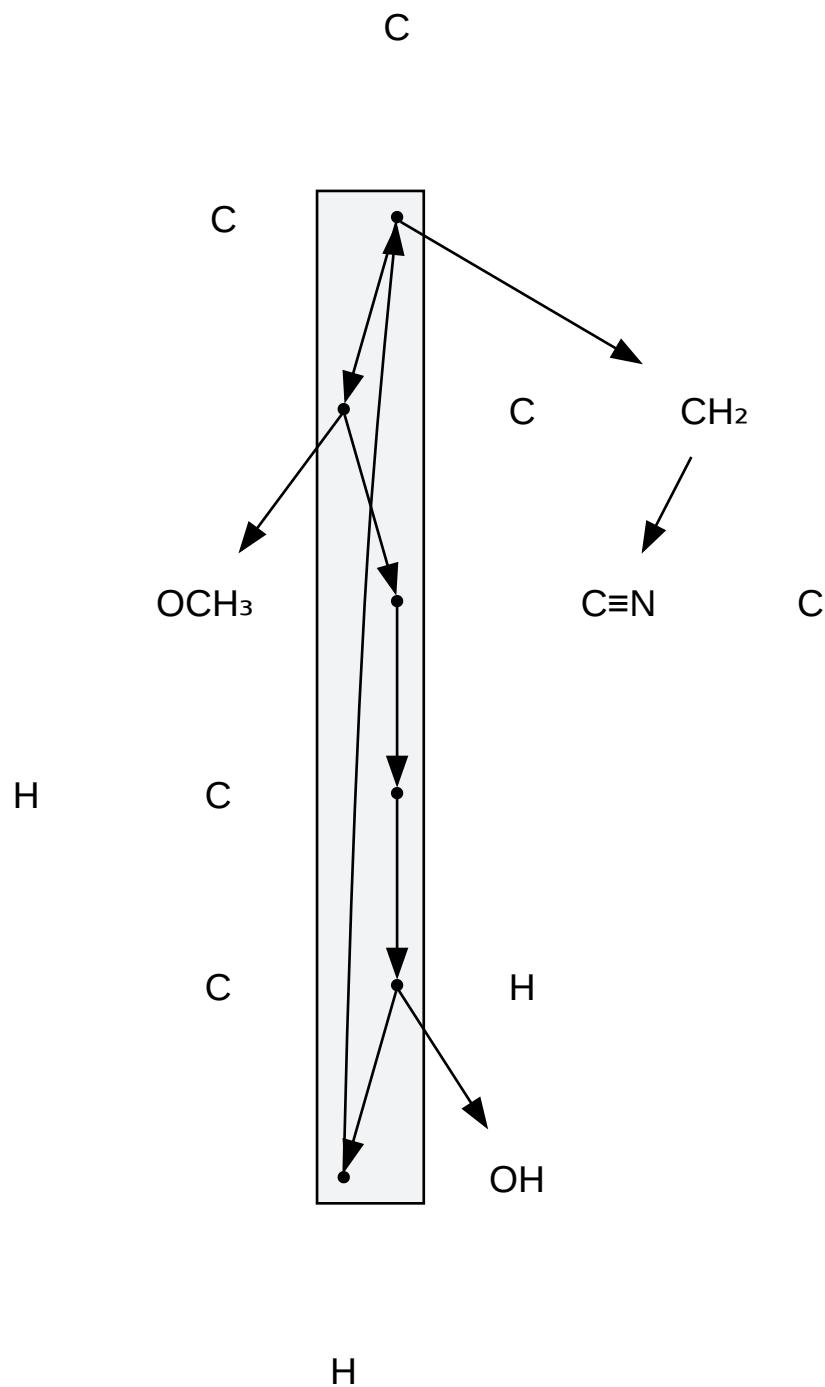
Compound of Interest

Compound Name:	4-Hydroxy-3-methoxyphenylacetonitrile
Cat. No.:	B1293680

[Get Quote](#)

This technical guide provides a comprehensive overview of **4-Hydroxy-3-methoxyphenylacetonitrile**, a significant chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Nomenclature and Synonyms


4-Hydroxy-3-methoxyphenylacetonitrile is known by a variety of names across different nomenclature systems and commercial sources. A clear understanding of these synonyms is crucial for effective literature and database searches.

Systematic and Common Names:

- IUPAC Name: (4-Hydroxy-3-methoxyphenyl)acetonitrile
- Common Synonyms: Homovanillonitrile, 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile, 2-Methoxy-4-(cyanomethyl)phenol, 4-Hydroxy-3-methoxybenzeneacetonitrile.[1][2]
- CAS Registry Number: 4468-59-1.[3][4][5]

The structural representation of the molecule is provided below:

Chemical Structure of 4-Hydroxy-3-methoxyphenylacetonitrile

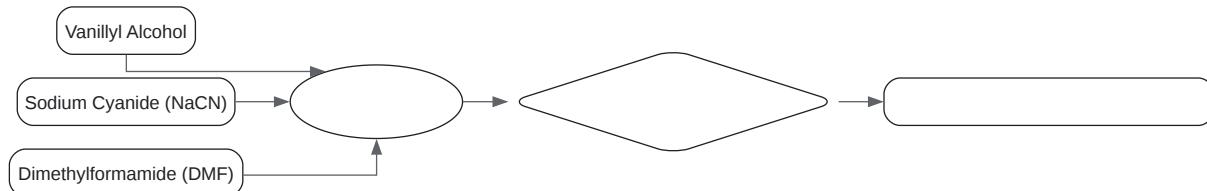
[Click to download full resolution via product page](#)

Caption: Chemical structure of **4-Hydroxy-3-methoxyphenylacetonitrile**.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Hydroxy-3-methoxyphenylacetonitrile** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO ₂	[3][4]
Molecular Weight	163.17 g/mol	[3][4][5]
Melting Point	56-57 °C	
Boiling Point	135-145 °C at 2 mmHg	
CAS Number	4468-59-1	[3][4][5]
EC Number	224-739-5	[3][5]
InChI	1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3	[3]
InChIKey	SDVYWMWQCJEYTC-UHFFFAOYSA-N	[3]
SMILES	COc1cc(CC#N)ccc1O	


Experimental Protocols: Synthesis

The synthesis of **4-Hydroxy-3-methoxyphenylacetonitrile** has been reported through various methods. Below are detailed protocols for two common synthetic routes.

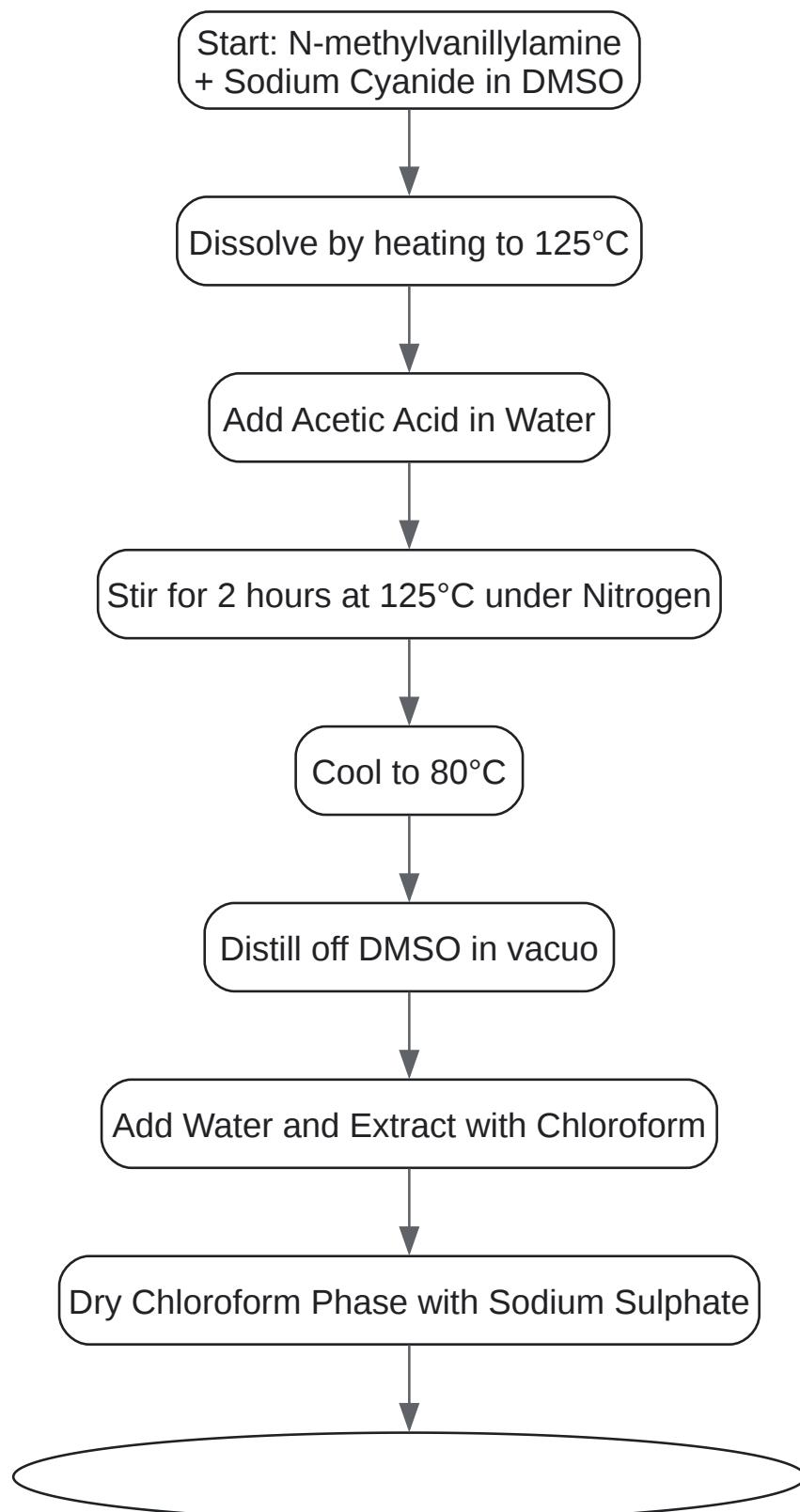
Synthesis from Vanillyl Alcohol

This method involves the reaction of vanillyl alcohol with a cyanide source.

Workflow of Synthesis from Vanillyl Alcohol

[Click to download full resolution via product page](#)

Caption: Synthesis workflow of **4-Hydroxy-3-methoxyphenylacetonitrile** from Vanillyl Alcohol.


Detailed Protocol:

- A solution of vanillyl alcohol (18 g, 0.12 mol) in dimethylformamide (DMF, 300 mL) is prepared under a nitrogen atmosphere.
- Sodium cyanide (NaCN, 6.9 g, 0.14 mol) is added to the solution.
- The reaction mixture is heated to 120°C and stirred for 24 hours.
- After cooling to room temperature, water (100 mL) is cautiously added.
- The mixture is basified to pH 10 with solid sodium hydroxide (NaOH), and DMF is removed by distillation.
- Water (250 mL) and acetic acid (20 mL) are added to achieve a neutral pH (~7).
- The aqueous mixture is extracted with chloroform (5 x 100 mL).
- The combined organic extracts are washed with water (5 x 50 mL) and dried over magnesium sulfate (MgSO₄).
- The solvent is removed under reduced pressure to yield the crude product as a brown oil.

Synthesis from N-methylvanillylamine

This process utilizes N-methylvanillylamine and a cyanide source, which can be generated in situ.

Logical Flow of Synthesis from N-methylvanillylamine

[Click to download full resolution via product page](#)

Caption: Logical steps for the synthesis from N-methylvanillylamine.

Detailed Protocol:

- N-methylvanillylamine (160.8 g) and sodium cyanide (54 g) are suspended in 1 liter of dimethylsulfoxide (DMSO).
- The mixture is heated to 125°C to dissolve the reactants.
- A solution of glacial acetic acid (100 ml) in water (200 ml) is added at this temperature.
- The mixture is stirred for an additional 2 hours under a nitrogen atmosphere at 125°C.
- The reaction is then cooled to 80°C, and the DMSO is distilled off under a water-pump vacuum.
- Water (900 ml) is added to the residue, which is then extracted with chloroform (350 ml).
- The chloroform phase is washed by shaking with water and dried with sodium sulfate.
- Distilling off the chloroform in vacuo yields an oil, which upon cooling and seeding, crystallizes to give the final product. The reported yield is 143 g (94% of theory).

Biological Context and Potential Applications

While direct studies on the signaling pathways of **4-Hydroxy-3-methoxyphenylacetonitrile** are limited in publicly available literature, the structural motifs present in the molecule are found in compounds with known biological activities.

Structurally related phenolic compounds often exhibit antioxidant properties. For instance, apocynin (4-hydroxy-3-methoxy-acetophenone), which shares the same substituted phenolic ring, has demonstrated antioxidant and neuroprotective effects in various studies.

Furthermore, **4-Hydroxy-3-methoxyphenylacetonitrile** serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its nitrile group can be hydrolyzed to a carboxylic acid, and the phenolic hydroxyl group can be further modified, making it a versatile building block in drug discovery. For example, it is a known intermediate in the preparation of the anesthetic propanidid.

The exploration of the biological activities of **4-Hydroxy-3-methoxyphenylacetonitrile** and its derivatives remains an active area of research, with potential applications in the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Hydroxy-3-methoxyphenylacetonitrile | C9H9NO2 | CID 78220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE [drugfuture.com]
- 5. 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile | C10H11NO3 | CID 2758421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxy-3-methoxyphenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293680#4-hydroxy-3-methoxyphenylacetonitrile-synonyms-and-nomenclature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com